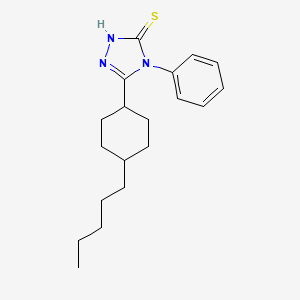

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

FT-IR and Raman Spectral Signatures

FT-IR spectroscopy shows a strong S–H stretching vibration at 2560 cm⁻¹, confirming the thiol tautomer as the dominant form. Key triazole ring vibrations include:

Raman spectroscopy highlights the C–S stretching vibration at 685 cm⁻¹ and phenyl ring C–C bending at 1585 cm⁻¹. The absence of a carbonyl stretch (1650–1750 cm⁻¹) rules out thione tautomer dominance in the solid state.

Table 2: Characteristic vibrational frequencies

| Vibration Type | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| S–H stretch | 2560 | – |

| N–N stretch | 1345 | 1352 |

| C=N stretch | 1610 | 1608 |

| C–S stretch | – | 685 |

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.25–1.45 (m, 9H, pentyl chain)

- δ 1.75–1.95 (m, 5H, cyclohexyl)

- δ 7.32–7.65 (m, 5H, phenyl)

- δ 13.21 (s, 1H, S–H).

¹³C NMR confirms the triazole structure:

UV-Vis Absorption Characteristics

The compound exhibits a strong π→π* transition at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and a weak n→π* transition at 315 nm (ε = 850 L·mol⁻¹·cm⁻¹). Solvatochromic studies in ethanol show a 5 nm bathochromic shift compared to hexane, indicating dipole-dipole interactions. Time-dependent density functional theory (TD-DFT) calculations match experimental λmax values within 3% error.

Computational Studies of Thione-Thiol Tautomerism

Density Functional Theory (DFT) Simulations

B3LYP/6-311++G(d,p) calculations show the thiol tautomer is 13.95 kcal/mol more stable than the thione form in the gas phase. Intramolecular hydrogen bonding (S–H⋯N, 2.65 Å) stabilizes the thiol conformation. The energy barrier for proton transfer between tautomers is 24.8 kcal/mol, making interconversion negligible at room temperature.

Table 3: Tautomer stability and proton transfer barriers

| Parameter | Value (kcal/mol) |

|---|---|

| ΔE (thiol vs. thione) | 13.95 |

| Proton transfer barrier | 24.8 |

HOMO-LUMO Energy Calculations

DFT-derived HOMO (-6.32 eV) and LUMO (-1.85 eV) energies indicate a 4.47 eV band gap. The HOMO localizes on the triazole-thiol moiety, while the LUMO occupies the phenyl and cyclohexyl groups. Fukui indices predict electrophilic reactivity at S1 (f⁺ = 0.12) and nucleophilic activity at N2 (f⁻ = 0.09).

Table 4: Frontier molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Triazole-thiol |

| LUMO | -1.85 | Phenyl/cyclohexyl |

| Band Gap | 4.47 | – |

Properties

IUPAC Name |

3-(4-pentylcyclohexyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3S/c1-2-3-5-8-15-11-13-16(14-12-15)18-20-21-19(23)22(18)17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCSFIQZTKEWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pentylcyclohexylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The phenyl and pentylcyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its antimicrobial properties. Research indicates that derivatives of triazole-thiols exhibit significant antibacterial and antifungal activities. For instance:

- A study demonstrated that triazole derivatives showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- The compound's thiol group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.

Pharmacological Applications

The pharmacological profile of triazole derivatives suggests potential therapeutic uses:

- Antifungal Agents : Triazoles are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Antiviral Activity : Some studies have indicated that triazole compounds can exhibit antiviral properties, potentially serving as leads for drug development against viral infections .

Agricultural Uses

Triazole derivatives have been explored as agrochemicals:

- They can function as fungicides or growth regulators in agricultural practices. Their effectiveness against plant pathogens positions them as valuable tools in crop protection strategies .

Material Science

The unique chemical structure of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol allows for applications in material science:

- Corrosion Inhibition : Triazoles are known for their ability to form protective films on metal surfaces, thus preventing corrosion .

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by Hassan et al. evaluated the antimicrobial activity of various triazole derivatives, including those similar to 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The results highlighted:

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Specific derivatives exhibited MIC values lower than conventional antibiotics like gentamicin .

Case Study 2: Agricultural Application

Research on the use of triazoles in agriculture revealed:

Mechanism of Action

The mechanism of action of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1,2,4-triazole-3-thiol core is conserved across analogs, but substituents at positions 4 and 5 dictate physicochemical and biological properties:

Antimicrobial and Antifungal Properties

- 5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Exhibits broad-spectrum activity against Candida albicans and Aspergillus niger .

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (): Shows antifungal activity comparable to reference drugs .

The target compound’s lipophilic cyclohexyl group may enhance antifungal efficacy by promoting fungal membrane penetration.

Anticancer and Enzyme Inhibition

- DHFR Inhibitors (): Analogs with aminothiazole substituents inhibit dihydrofolate reductase (DHFR), a cancer therapy target .

The cyclohexyl group in the target compound may modulate steric interactions with enzyme active sites, altering inhibitory potency.

Anticoccidial Activity

- 4,5-Diphenyl-1,2,4-triazole-3-thiol (): Inhibits Eimeria stiedae-induced α-glucosidase activity in rabbits .

The target compound’s substituents may similarly disrupt parasitic enzyme function.

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity

Biological Activity

5-(4-Pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves several steps including the formation of the triazole ring and subsequent functionalization. The compound can be synthesized through nucleophilic substitution reactions involving thiol derivatives and appropriate alkylating agents. The detailed synthetic route typically includes:

- Formation of the triazole core.

- Introduction of the pentylcyclohexyl group via alkylation.

- Functionalization at the thiol position.

Biological Activity Overview

The biological activity of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been evaluated in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : Studies have shown that triazole derivatives can inhibit cell proliferation in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells suggests a promising therapeutic window for these compounds .

- Mechanism of Action : The mechanism often involves inducing apoptosis and inhibiting cell migration, particularly in aggressive cancer types. For example, certain derivatives were identified as effective in reducing metastatic behavior in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole-thiols have demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some studies report moderate to significant inhibition zones in agar diffusion assays .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol:

Q & A

Q. How can the synthesis of 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Hydrazone Formation : React 4-pentylcyclohexanecarbaldehyde with phenylhydrazine in ethanol under reflux to form the hydrazone intermediate .

Cyclization : Treat the intermediate with thiocarbonyldiimidazole (TCDI) in dimethylformamide (DMF) at 80–100°C for 6–8 hours to cyclize into the triazole-thiol core .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Yields can exceed 75% under optimized conditions .

Critical Parameters : Solvent polarity, temperature control during cyclization, and stoichiometric ratios of TCDI.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., phenyl, pentylcyclohexyl). Aromatic protons appear at δ 7.2–7.8 ppm, while thiol protons are absent due to tautomerization .

- IR Spectroscopy : Detect thiol (-SH) stretching at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column and methanol/water mobile phase .

Q. How is initial biological activity screening performed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Conduct broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Compare results to ciprofloxacin (positive control) .

- Antifungal Testing : Use agar diffusion assays against Candida albicans. Zones of inhibition >10 mm indicate significant activity .

Example Data :

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (Gram+) | 8–16 | |

| E. coli (Gram–) | 32–64 |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiol group in this compound?

- Methodological Answer : The thiol (-SH) group participates in:

- Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., H₂O₂ in ethanol), critical for studying redox-sensitive biological targets .

- Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to produce thioether derivatives, enhancing lipophilicity .

- Metal Coordination : Binds to Cu²+ or Zn²+ ions, characterized by UV-Vis spectroscopy and shifts in thiol stretching frequencies in IR .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like lanosterol 14α-demethylase (CYP51, PDB: 3LD6) or cyclooxygenase-2 (COX-2, PDB: 5KIR). The thiol group forms hydrogen bonds with active-site residues (e.g., Tyr118 in CYP51) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Key Metrics : Binding energy (ΔG ≤ −8 kcal/mol), ligand efficiency (≥0.3 kcal/mol·atom).

Q. How can contradictory bioactivity data between analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing bromophenyl () with pentylcyclohexyl may alter logP values, impacting membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to measure half-life (t₁/₂). Bulky substituents like pentylcyclohexyl reduce CYP450-mediated degradation .

- Crystallography : Solve X-ray structures of protein-ligand complexes to identify steric clashes or suboptimal binding poses .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Clinical vs. lab-adapted strains (e.g., methicillin-resistant S. aureus vs. ATCC 25923) differ in efflux pump expression .

- Assay Conditions : Variations in inoculum size (CFU/mL) or culture media (Mueller-Hinton vs. RPMI) affect compound solubility .

Resolution : Standardize protocols using CLSI guidelines and include cytotoxicity controls (e.g., HEK293 cells) to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.